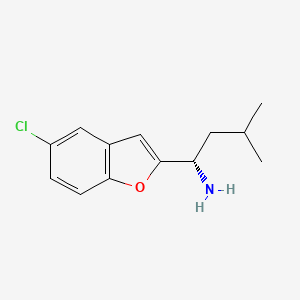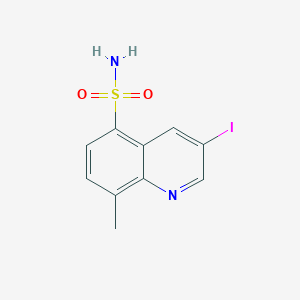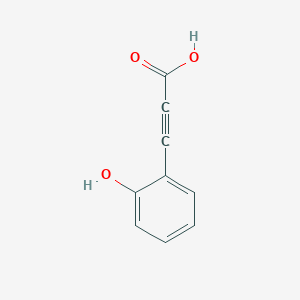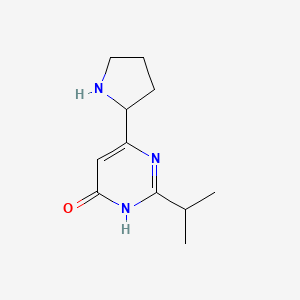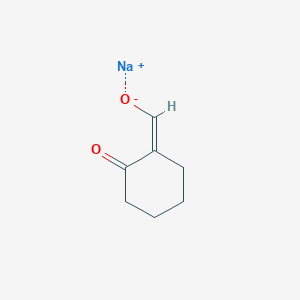
Sodium (2-oxocyclohexylidene)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2-oxocyclohexylidene)methanolate is a chemical compound with the molecular formula C7H9NaO2 It is a sodium salt derivative of a cyclohexanone compound, characterized by the presence of a methanolate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium (2-oxocyclohexylidene)methanolate can be synthesized through the treatment of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide . This reaction involves the formation of the sodium salt of the intermediate product, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (2-oxocyclohexylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Sodium (2-oxocyclohexylidene)methanolate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which sodium (2-oxocyclohexylidene)methanolate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways involved depend on the nature of the reactions and the target molecules.
Comparaison Avec Des Composés Similaires
Sodium (2-methyl-6-oxocyclohexylidene)methanolate: This compound is similar in structure but has a methyl group at the 2-position.
Sodium (2-oxocyclopentylidene)methanolate: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Sodium (2-oxocycloheptylidene)methanolate: This compound features a cycloheptane ring.
Uniqueness: Sodium (2-oxocyclohexylidene)methanolate is unique due to its specific ring size and the presence of the methanolate group, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H9NaO2 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
Clé InChI |
KUDIADBKFNARIF-YSMBQZINSA-M |
SMILES isomérique |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
SMILES canonique |
C1CCC(=O)C(=C[O-])C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



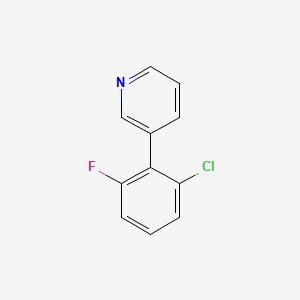
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
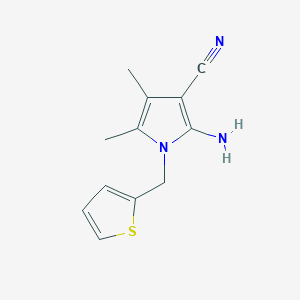
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)


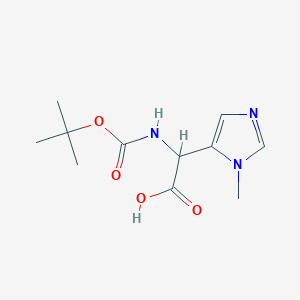
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
